molecular formula C26H30Cl2Pd2 B6289979 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) CAS No. 1779569-01-5

1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+)

Cat. No.: B6289979
CAS No.: 1779569-01-5
M. Wt: 626.3 g/mol
InChI Key: QRXJPFMMPGIVGO-UHFFFAOYSA-L
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Description

1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) is a complex organometallic compound that features a palladium center coordinated with a 1-tert-butyl-1,2-dihydroinden-2-ide ligand and a chloride ion. This compound is of significant interest in the field of catalysis due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) typically involves the reaction of 1-tert-butyl-1,2-dihydroinden-2-ide with a palladium precursor, such as palladium chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include rigorous purification steps to ensure the high purity of the final product, which is crucial for its application in catalysis.

Chemical Reactions Analysis

Types of Reactions: 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.

    Reduction: It can be reduced to form palladium(0) species.

    Substitution: The chloride ligand can be substituted with other ligands, such as phosphines or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include oxygen or peroxides.

    Reduction: Reducing agents such as hydrogen gas or hydrides are used.

    Substitution: Ligand exchange reactions often involve the use of excess ligand and may require heating or the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) or palladium(IV) complexes, while reduction typically produces palladium(0) species.

Scientific Research Applications

1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, which are essential in the synthesis of complex organic molecules.

    Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active compounds.

    Medicine: Research is ongoing into its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in industrial processes that require efficient and selective catalysis, such as the production of fine chemicals and polymers.

Mechanism of Action

The mechanism by which 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) exerts its catalytic effects involves the coordination of the palladium center with substrates, facilitating various chemical transformations. The molecular targets and pathways involved include:

    Activation of C-H bonds: The palladium center can activate C-H bonds, making them more reactive.

    Formation of C-C bonds: It facilitates the formation of carbon-carbon bonds through cross-coupling reactions.

    Oxidative addition and reductive elimination: These are key steps in the catalytic cycle, allowing the palladium center to undergo changes in oxidation state and coordinate with different ligands.

Comparison with Similar Compounds

    1,3-Di-tert-butylimidazol-2-ylidene;chloropalladium(1+): This compound features a similar palladium center but with a different ligand, leading to variations in its catalytic properties.

    2-tert-Butyl-1,1,3,3-tetramethylguanidine;chloropalladium(1+): Another similar compound with distinct structural and electronic characteristics.

Uniqueness: 1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+) is unique due to its specific ligand structure, which imparts unique steric and electronic properties to the palladium center. This uniqueness makes it particularly effective in certain catalytic applications where other palladium complexes may not perform as well.

Properties

IUPAC Name

1-tert-butyl-1,2-dihydroinden-2-ide;chloropalladium(1+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H15.2ClH.2Pd/c2*1-13(2,3)12-9-8-10-6-4-5-7-11(10)12;;;;/h2*4-8,12H,1-3H3;2*1H;;/q2*-1;;;2*+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXJPFMMPGIVGO-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1[C-]=CC2=CC=CC=C12.CC(C)(C)C1[C-]=CC2=CC=CC=C12.Cl[Pd+].Cl[Pd+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2Pd2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

626.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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